molecular formula C13H8Cl2N2O2S B255482 N-(3,4-dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

N-(3,4-dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B255482
M. Wt: 327.2 g/mol
InChI Key: OVUIIQPNLKOWSC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine is a synthetic organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine typically involves the reaction of 3,4-dichloroaniline with 1,2-benzisothiazol-3-one 1,1-dioxide under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzisothiazole derivatives such as:

  • N-(3,4-dichlorophenyl)-1,2-benzisothiazol-3-amine
  • N-(3,4-dichlorophenyl)-N-(1,1-dioxido-1,2-benzisothiazol-5-yl)amine

Uniqueness

N-(3,4-dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its specific substitution pattern and the presence of both dichlorophenyl and benzisothiazole moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H8Cl2N2O2S

Molecular Weight

327.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C13H8Cl2N2O2S/c14-10-6-5-8(7-11(10)15)16-13-9-3-1-2-4-12(9)20(18,19)17-13/h1-7H,(H,16,17)

InChI Key

OVUIIQPNLKOWSC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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